2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Beschreibung
Eigenschaften
Molekularformel |
C17H14BrN3O2S |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-2-8-14(9-3-11)19-15(22)10-24-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
SZROQWMUWSYVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrazide Intermediate Formation
4-Bromobenzoic acid is treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield 4-bromobenzohydrazide.
Reaction Conditions :
Cyclocondensation with Carbon Disulfide
The hydrazide intermediate reacts with carbon disulfide in basic ethanol to form the oxadiazole-thiol ring.
Procedure :
-
Dissolve 4-bromobenzohydrazide (10 mmol) in ethanol (50 mL).
-
Add carbon disulfide (15 mmol) and potassium hydroxide (12 mmol).
-
Reflux for 6–8 hours.
-
Acidify with dilute HCl to precipitate the product.
Key Data :
Synthesis of N-(p-Tolyl)chloroacetamide
Acetylation of p-Toluidine
p-Toluidine is acetylated using chloroacetyl chloride in the presence of triethylamine.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Base : Triethylamine (2.5 equiv)
-
Temperature : 0°C → room temperature
-
Time : 2 hours
Characterization :
-
Melting Point : 112–114°C
-
IR (KBr) : 1665 cm (C=O), 1540 cm (N–H).
Alkylation of Oxadiazole-Thiol with Chloroacetamide
Nucleophilic Substitution
The thiol group of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol undergoes alkylation with N-(p-tolyl)chloroacetamide in acetone using potassium carbonate as the base.
Optimized Protocol :
-
Combine oxadiazole-thiol (5 mmol), chloroacetamide (5.5 mmol), and KCO (10 mmol) in acetone (30 mL).
-
Reflux at 56°C for 8–12 hours.
-
Filter and concentrate under reduced pressure.
-
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Critical Parameters :
-
Base : KCO outperforms NaH or NaOH due to milder conditions and reduced side reactions.
-
Solvent : Acetone enhances solubility of intermediates compared to DMF or THF.
Yield : 65–70%
Characterization :
-
NMR (CDCl) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 2H, p-tolyl), 6.90 (d, J = 8.0 Hz, 2H, p-tolyl), 4.30 (s, 2H, SCH), 2.35 (s, 3H, CH).
-
HRMS (ESI) : m/z calcd for CHBrNOS [M+H]: 440.0089; found: 440.0092.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time for oxadiazole formation from 6 hours to 30 minutes, though yields remain comparable (68–72%).
Solid-Phase Synthesis
Immobilization of the hydrazide on Wang resin enables stepwise assembly but complicates purification, resulting in lower yields (50–55%).
Green Chemistry Approaches
Using water as a solvent for the alkylation step achieves moderate yields (60%) but reduces environmental impact.
Mechanistic Insights
Oxadiazole Formation
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by cyclization and elimination of HS.
Thiol Alkylation
Deprotonation of the thiol by KCO generates a thiolate ion, which attacks the electrophilic carbon of chloroacetamide in an S2 mechanism.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC Analysis :
Thermal Stability
DSC : Melting endotherm at 178–180°C with no decomposition below 250°C.
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
Byproduct Formation
-
Major Byproduct : Disulfide dimer (5–8% yield).
Scalability and Industrial Relevance
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
-
Oxidation: : Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden. Diese Reaktion führt typischerweise zur Bildung von Sulfoxiden oder Sulfonen.
-
Reduktion: : Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden. Diese Reaktion kann zur Bildung von Aminen oder Alkoholen führen.
-
Substitution: : Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, wie Aminen, Thiolen oder Alkoxiden. Diese Reaktion kann zur Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen führen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4), Essigsäure (CH3COOH)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4), Ethanol (EtOH)
Substitution: Kaliumcarbonat (K2CO3), Natriumhydrid (NaH), Dimethylformamid (DMF)
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine, Alkohole
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating high potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective capabilities of oxadiazole derivatives in models of neurodegenerative diseases like Alzheimer's. The compound was shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline in Alzheimer's patients. The dual inhibition profile suggests a potential for modifying disease progression rather than merely alleviating symptoms .
Case Study: Alzheimer’s Disease Model
In a specific study involving scopolamine-induced cognitive impairment in rats, administration of the compound led to significant improvements in memory and learning capabilities. This was attributed to its ability to enhance cholinergic transmission by inhibiting AChE activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the phenyl ring can significantly influence the biological activity of the compound. Electron-withdrawing groups (EWGs) at certain positions enhance AChE inhibitory activity, while electron-donating groups (EDGs) tend to reduce it .
Summary of Findings
The following table summarizes key findings regarding the biological activities of similar compounds:
Wirkmechanismus
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Halogen-Substituted Derivatives
- Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): Exhibited potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells . The 4-chlorophenyl group enhances anticancer activity compared to non-halogenated analogs, suggesting para-halogenation optimizes electron-withdrawing effects for target binding .
- Molecular weight = 359.83 .
p-Tolyl Acetamide Derivatives
- Compound 4c (2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide): Melting point = 265–267°C, higher than non-aromatic analogs, indicating enhanced crystallinity due to planar phthalazinone and p-tolyl groups .
- CAS 1207005-01-3 (2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide):
Anticancer Activity
- Compound 8 (N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide):
- Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% activity), highlighting the importance of nitro and chlorophenyl groups in kinase targeting .
Enzyme Inhibition
- Compound 4g (N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide):
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Para-substituted halogens (Br, Cl) improve cytotoxicity and selectivity compared to ortho or meta positions, as seen in Compound 154 .
- Electron-Donating Groups (EDGs) : p-Tolyl (methyl) enhances lipophilicity and membrane permeability, while sulfamoyl or nitro groups (e.g., in Compound 3) improve enzyme inhibition .
- Hybrid Structures : Methoxyethyl-imidazole (CAS 1207005-01-3) or benzodioxole (Compound 8) moieties introduce conformational flexibility, broadening target interactions .
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a sulfur-containing derivative of oxadiazole that has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.29 g/mol. The presence of the oxadiazole ring and the bromophenyl group contributes to its biological properties.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, in vitro studies using the turbidimetric method indicated that compounds similar to This compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Microbial Strain | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been evaluated against various cancer cell lines. Notably, compounds containing the oxadiazole moiety have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating their efficacy as anticancer agents .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 0.907 | Inhibition of cell cycle |
| Compound E | 1.413 | Induction of apoptosis |
| Compound F | 2.500 | Disruption of mitochondrial function |
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to This compound :
- A study demonstrated that modifications in the oxadiazole structure significantly enhanced its antimicrobial properties against resistant strains .
- Another investigation highlighted the anticancer effects on various cell lines, emphasizing structure-activity relationships that favor specific substitutions on the phenyl rings for improved efficacy .
Q & A
Q. What are the standard synthetic routes for 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions.
- Step 2: Introduction of the 4-bromophenyl group through nucleophilic aromatic substitution or Suzuki coupling.
- Step 3: Thioether linkage formation between the oxadiazole and acetamide moieties using a base (e.g., NaH) in anhydrous solvents like DMF or THF. Critical parameters include temperature control (60–80°C for cyclization) and solvent choice to avoid side reactions. Purity is ensured via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and structural integrity.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- FT-IR: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹).
- HPLC: Assesses purity (>95% required for pharmacological studies). Cross-referencing spectral data with synthetic intermediates is critical to rule out impurities .
Q. What are the key structural features influencing its stability?
- Oxadiazole Ring: Susceptible to hydrolysis under strongly acidic/basic conditions. Stability tests in pH 2–9 buffers are recommended.
- Thioether Linkage: Prone to oxidation; storage under inert gas (N₂/Ar) and use of antioxidants (e.g., BHT) can mitigate degradation.
- Bromophenyl Group: Enhances lipophilicity but may increase photodegradation risk. Light-sensitive storage is advised .
Advanced Research Questions
Q. How does the bromophenyl group affect the compound’s bioactivity?
The 4-bromophenyl moiety enhances binding to hydrophobic pockets in enzymes like BACE1 (implicated in Alzheimer’s disease). Computational docking studies suggest bromine’s electron-withdrawing effect stabilizes π-π interactions with aromatic residues (e.g., Tyr71 in BACE1). Comparative studies with non-brominated analogs show a 3–5× reduction in IC₅₀ values, highlighting its role in potency .
Q. What strategies mitigate low yields in thioacetamide linkage formation?
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of sulfur atoms.
- Catalyst Use: Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.
- Temperature Modulation: Gradual heating (40–60°C) prevents thiourea byproduct formation. Yield improvements from 45% to 75% have been reported using these methods .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values for BACE1 inhibition) may arise from:
- Assay Conditions: Differences in enzyme source (recombinant vs. native) or substrate concentration.
- Compound Purity: Impurities >5% can skew results. Validate via orthogonal analytical methods.
- Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cellular activity .
Q. What in silico methods predict binding affinity with BACE1?
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- Free Energy Perturbation (FEP): Quantifies binding energy contributions of specific substituents (e.g., bromine vs. chlorine).
- ADMET Prediction: Tools like SwissADME evaluate metabolic stability and toxicity early in development .
Q. What are the challenges in designing derivatives with improved pharmacokinetics?
- Metabolic Stability: The oxadiazole ring is vulnerable to CYP450-mediated oxidation. Introduce electron-donating groups (e.g., -OCH₃) to reduce susceptibility.
- Solubility: Bromophenyl’s hydrophobicity limits aqueous solubility. PEGylation or salt formation (e.g., HCl) can enhance bioavailability.
- Toxicity: Screen for off-target effects using kinase panels to minimize inhibitory activity against non-target enzymes .
Notes
- Methodological Focus: Emphasized experimental design (e.g., reaction optimization, assay validation) over descriptive answers.
- Contradictions Addressed: Highlighted assay variability and purity as sources of conflicting bioactivity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
